4-Amino-1-butylpiperidine DiHCl

Description

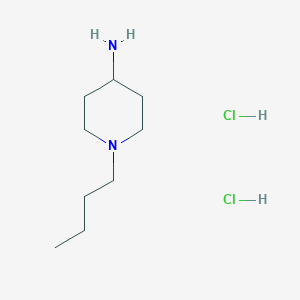

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

1-butylpiperidin-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2.2ClH/c1-2-3-6-11-7-4-9(10)5-8-11;;/h9H,2-8,10H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGFMOPRJMDUUTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CCC(CC1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Enduring Significance of Piperidine Scaffolds in Medicinal Chemistry

The piperidine (B6355638) ring, a saturated six-membered heterocycle containing one nitrogen atom, is a cornerstone in the field of medicinal chemistry and drug discovery. Its prevalence is not coincidental; the piperidine motif is found in a vast number of natural alkaloids and synthetic pharmaceuticals, a testament to its versatile and favorable properties. mdpi.comnih.gov The significance of piperidine scaffolds stems from several key advantages they offer in the design of new drugs.

Firstly, the introduction of a piperidine scaffold can significantly modulate the physicochemical properties of a molecule. Its three-dimensional, chair-like conformation allows for the precise spatial orientation of substituents, which can be critical for binding to biological targets. Furthermore, the nitrogen atom can act as a basic center, which is often crucial for aqueous solubility and for forming key interactions with receptors and enzymes.

Secondly, incorporating a piperidine moiety can enhance the biological activity and selectivity of a drug candidate. By modifying the substitution pattern on the piperidine ring, medicinal chemists can fine-tune the molecule's interaction with its target, potentially leading to increased potency and a more desirable selectivity profile against other related proteins, thereby reducing off-target effects. nih.gov

Finally, piperidine scaffolds can improve the pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion (ADME) profile. The structural rigidity and potential for substitution can help protect the molecule from metabolic degradation, prolonging its half-life in the body. The basic nitrogen can also be leveraged to form salts, such as the dihydrochloride (B599025) in the case of 4-Amino-1-butylpiperidine DiHCl, which typically enhances solubility and stability.

4 Aminopiperidine Derivatives: a Versatile Core in Research

Within the broad family of piperidine-containing compounds, 4-aminopiperidine (B84694) derivatives have emerged as a particularly fruitful subclass for research and development. These molecules feature a primary or substituted amino group at the 4-position of the piperidine (B6355638) ring, providing a key vector for further chemical modification and a critical interaction point with biological targets.

The 4-aminopiperidine core is a privileged scaffold, meaning it has been shown to be a successful framework for developing compounds with a wide range of biological activities. Research has demonstrated the utility of this core in the creation of novel therapeutic agents across different disease areas. For instance, libraries of 4-aminopiperidine derivatives have been synthesized and evaluated for their potential as:

Antifungal Agents: By modifying the substituents on the piperidine nitrogen and the 4-amino group, researchers have developed novel antifungal compounds that target ergosterol (B1671047) biosynthesis, an essential pathway in fungi. mdpi.com

Antiviral Compounds: A 4-aminopiperidine scaffold was identified as a key structural motif in inhibitors of the Hepatitis C Virus (HCV) assembly. nih.gov Further optimization of this scaffold led to derivatives with increased potency and improved metabolic stability. nih.gov

Antimalarial Drugs: In the search for new treatments for malaria, especially against drug-resistant strains, 1,4-disubstituted piperidine derivatives have been designed. Starting from 4-aminopiperidine precursors, scientists have created compounds with potent activity against Plasmodium falciparum. nih.gov

The synthesis of these diverse derivatives often begins with a protected form of the core structure, such as 4-Amino-1-Boc-piperidine. nih.govsigmaaldrich.comtheclinivex.comchemicalbook.com This common intermediate allows for the systematic exploration of different chemical groups attached to the 4-amino position before the final deprotection and modification of the piperidine nitrogen.

Scope and Academic Relevance of 4 Amino 1 Butylpiperidine Dihcl

While extensive research has been published on the broader class of 4-aminopiperidine (B84694) derivatives, specific academic studies focusing solely on 4-Amino-1-butylpiperidine DiHCl are less prevalent in publicly accessible literature. However, the academic relevance of this specific compound can be inferred from the well-established importance of its structural components.

The molecule combines three key features:

The 4-Aminopiperidine Core: As discussed, this is a proven scaffold for biological activity, providing a rigid framework and a key hydrogen-bonding amino group.

The N-butyl Group: The attachment of a butyl group to the piperidine (B6355638) nitrogen significantly influences the molecule's lipophilicity (fat-solubility) compared to a simple N-H or N-methyl derivative. This property is critical for a molecule's ability to cross cell membranes and interact with hydrophobic pockets in target proteins. The butyl group provides a simple, non-bulky lipophilic tail.

The Dihydrochloride (B599025) Salt: The "DiHCl" indicates that the compound is supplied as a dihydrochloride salt. Since the molecule contains two basic nitrogen atoms (the piperidine nitrogen and the 4-amino group), it can be protonated twice by hydrochloric acid. This salt form dramatically increases the aqueous solubility and stability of the compound, making it much easier to handle, store, and use in experimental settings.

The research interest in a compound like this compound lies in its utility as a building block or intermediate in the synthesis of more complex molecules. Researchers in medicinal chemistry would likely use it in a library of related compounds to probe the structure-activity relationship (SAR) of a potential drug target. By comparing the biological activity of an N-butyl derivative to N-methyl, N-ethyl, N-benzyl sigmaaldrich.com, or other N-substituted analogs, they can determine the optimal size and lipophilicity of the substituent at this position for maximizing potency and selectivity.

The table below summarizes the key structural components and their inferred relevance in a research context.

| Structural Component | Role and Significance in Research |

| 4-Aminopiperidine Core | A validated "privileged scaffold" for discovering bioactive molecules. Provides a rigid 3D structure and key hydrogen bond donor/acceptor sites. |

| N-Butyl Substituent | Modulates lipophilicity and van der Waals interactions. Used in SAR studies to determine the effect of a simple alkyl chain on target binding and cell permeability. |

| Dihydrochloride Salt | Enhances aqueous solubility, stability, and ease of handling for in-vitro experiments. Ensures the compound is in a charged state, which can be critical for specific receptor interactions. |

A Comprehensive Examination of this compound: Synthesis and Stereochemistry

The piperidine scaffold, a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds, continues to be a focal point of synthetic organic chemistry. Among its numerous derivatives, 4-aminopiperidines, and specifically this compound, represent a critical class of intermediates. This article delves into the advanced synthetic methodologies and chemical transformations pivotal to the construction of the 4-aminopiperidine core, with a particular focus on stereoselective and chiral synthesis strategies.

Structure Activity Relationship Sar and Rational Drug Design

Elucidation of Essential Pharmacophores and Structural Motifs

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For the 4-aminopiperidine (B84694) scaffold, several key pharmacophoric features have been identified through extensive research. The basic nitrogen of the piperidine (B6355638) ring is often crucial for forming ionic interactions or hydrogen bonds with the target protein. nih.gov The 4-amino group can also act as a key hydrogen bond donor or acceptor, contributing significantly to binding affinity. nih.gov

In the context of specific therapeutic targets, additional structural motifs become critical. For instance, in the development of inhibitors for enzymes like dipeptidyl peptidase-4 (DPP-4), an aminopiperidinyl moiety is a common feature that interacts with the enzyme through salt bridges. beilstein-journals.org Similarly, in the design of antiviral agents targeting the hepatitis C virus (HCV), the 4-aminopiperidine scaffold has been identified as a key component of potent inhibitors of viral assembly. nih.gov The strategic placement of aromatic rings and other functional groups attached to the piperidine nitrogen and the 4-amino group further defines the pharmacophore and dictates the molecule's interaction with its biological target.

Quantitative Analysis of Substituent Effects on Potency and Selectivity

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the biological activity of a series of compounds with their physicochemical properties. nih.govnih.govwalisongo.ac.id These analyses are instrumental in understanding how different substituents on the 4-aminopiperidine core affect potency and selectivity.

For example, in the development of cognition-enhancing drugs, modifying the substituents on the 4-aminopiperidine ring led to compounds with high potency. nih.gov In another study focused on antifungal agents, variations in the N-substituent of the piperidine ring significantly impacted the antifungal activity against various fungal strains. mdpi.com

A systematic exploration of substituents often involves creating a library of analogs and testing their biological activity. The data from these studies can then be used to build predictive QSAR models. These models help in identifying which electronic, steric, and hydrophobic properties of the substituents are most important for activity, thereby guiding the design of more potent and selective compounds. For instance, the introduction of specific halogen atoms on an attached aryl ring was found to enhance the potency of certain 4-aminopiperidine derivatives against HCV. nih.gov

Table 1: Impact of N-1 Substituent on Antifungal Activity of 4-Aminopiperidine Derivatives This table is for illustrative purposes and synthesizes findings on substituent effects.

| N-1 Substituent | Target Organism | Observed Activity | Reference |

| Benzyl | Yarrowia lipolytica | Moderate | mdpi.com |

| Dodecyl | Candida spp., Aspergillus spp. | High | mdpi.com |

| Phenethyl | Candida spp., Aspergillus spp. | High | mdpi.com |

Conformational Analysis and its Correlation with Biological Activity

The three-dimensional shape, or conformation, of a molecule is critical for its ability to bind to a biological target. Conformational analysis of 4-aminopiperidine derivatives helps in understanding the preferred spatial arrangement of the molecule and how this correlates with its biological activity.

The piperidine ring can exist in different conformations, such as chair and boat forms. The substituents on the ring can influence which conformation is more stable. For a drug molecule to be active, it must adopt a specific conformation that is complementary to the binding site of its target. researchgate.net Techniques like nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography are used to determine the preferred conformations of these molecules. rsc.org

For example, in the design of peptide mimics, the incorporation of constrained amino acids based on the piperidine structure, such as 4-aminopiperidine-4-carboxylic acid, can induce specific secondary structures like helices, which can be crucial for biological activity. rsc.orgacs.org The conformational restriction of flexible molecules is a common strategy in drug design to enhance potency and selectivity by reducing the entropic penalty of binding. researchgate.net

Lead Optimization Strategies for Enhanced Therapeutic Profiles

Once a "lead" compound with some desired biological activity is identified, the process of lead optimization begins. This involves systematically modifying the structure of the lead compound to improve its potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME). arxiv.org

For derivatives of the 4-aminopiperidine scaffold, lead optimization strategies often involve:

Scaffold Hopping: Replacing the 4-aminopiperidine core with a different but structurally related scaffold to improve properties or circumvent existing patents. arxiv.org

Fragment-Based Growth: Adding or modifying chemical fragments attached to the core scaffold to enhance interactions with the target.

Bioisosteric Replacement: Replacing a functional group with another that has similar physical or chemical properties to improve ADME profiles without losing potency.

A successful lead optimization campaign for 4-aminopiperidine derivatives targeting HCV assembly resulted in compounds with increased potency, reduced toxicity, and improved in vitro and in vivo ADME properties. nih.gov Similarly, optimization of a 4-aminopyridine (B3432731) benzamide (B126) scaffold led to potent and selective inhibitors of TYK2, a protein involved in inflammatory responses. nih.gov

Table 2: Lead Optimization of a 4-Aminopiperidine-based HCV Inhibitor This table is for illustrative purposes and synthesizes findings on lead optimization.

| Modification | Effect on Potency | Effect on ADME | Reference |

| Disubstituted Halogen Analogs on Phenyl Ring | Increased | Improved | nih.gov |

| Introduction of 1,3-cyclobutane linker | Optimal | Favorable | nih.gov |

The 4-Aminopiperidine Scaffold as a "Privileged Structure" in Drug Discovery

The term "privileged structure" refers to a molecular framework that is capable of binding to multiple, unrelated biological targets. The 4-aminopiperidine scaffold has earned this designation due to its presence in a wide array of biologically active compounds. nih.gov

This versatility stems from the scaffold's ability to present functional groups in a well-defined three-dimensional space, allowing for specific interactions with a variety of protein targets. The piperidine ring provides a rigid core, while the amino group and the substituent on the piperidine nitrogen offer points for diversification and interaction.

The privileged nature of the 4-aminopiperidine scaffold has been demonstrated in its use for developing:

Antiviral agents: As seen in the inhibition of HCV. nih.gov

Antifungal agents: Targeting ergosterol (B1671047) biosynthesis. mdpi.com

Cognition enhancers: For potential treatment of neurodegenerative diseases. nih.gov

Dopamine receptor antagonists: With high affinity and selectivity. nih.gov

Enzyme inhibitors: For targets like DPP-4 and protein kinase B. nih.govbeilstein-journals.org

The continued exploration of the 4-aminopiperidine scaffold in drug discovery programs highlights its importance and enduring potential for the development of new and improved medicines.

Computational and Theoretical Chemistry Studies

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug design for understanding how a ligand like 4-Amino-1-butylpiperidine might interact with a biological target, such as a protein receptor or enzyme.

Table 1: Potential Ligand-Protein Interactions for 4-Amino-1-butylpiperidine DiHCl Based on Analog Studies

| Interaction Type | Potential Interacting Residues (Examples) | Moiety of this compound Involved |

| Hydrogen Bonding | Aspartate, Glutamate, Serine, Threonine | 4-Amino group, Piperidine (B6355638) Nitrogen (if protonated) |

| Hydrophobic Interactions | Leucine, Isoleucine, Valine, Phenylalanine | Butyl chain, Piperidine ring |

| Ionic Interactions | Aspartate, Glutamate | Protonated 4-Amino group |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. rsc.org These models are built by analyzing a series of compounds with known activities and identifying the physicochemical properties (descriptors) that correlate with that activity.

For this compound, a QSAR study would involve synthesizing and testing a series of analogs with variations in the N-substituent and potentially substitutions on the piperidine ring. Descriptors such as lipophilicity (logP), molecular weight, polar surface area, and various electronic and steric parameters would be calculated for each analog. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a predictive model. nih.govnih.gov

Studies on other piperidine derivatives have successfully used QSAR to predict activities ranging from anticancer to insecticidal properties. nih.govtandfonline.com These studies often highlight the importance of lipophilicity and the presence of specific functional groups for activity. A QSAR model for a series including this compound could guide the design of more potent or selective compounds by predicting the activity of novel, unsynthesized derivatives.

Molecular Dynamics Simulations to Understand Binding Kinetics and Conformational Changes

Molecular dynamics (MD) simulations provide detailed information about the dynamic behavior of molecules over time. For this compound, an MD simulation of its complex with a target protein could reveal key insights into the stability of the binding pose, the conformational changes in both the ligand and the protein upon binding, and the kinetics of the binding process.

Quantum Mechanical Calculations for Reactivity and Electronic Properties

Quantum mechanical (QM) calculations are used to study the electronic structure and reactivity of molecules from first principles. For this compound, QM calculations can provide information about its geometry, charge distribution, and the energies of its molecular orbitals (HOMO and LUMO). These properties are fundamental to understanding its chemical reactivity and potential for metabolism.

Research on piperidine radicals and their protonated forms using QM methods has shed light on their rearrangement and hydrogen migration reactions. nih.gov For this compound, QM calculations could be used to predict its most stable conformation and to analyze the reactivity of different parts of the molecule. For example, the calculated atomic charges can indicate which atoms are most likely to participate in electrostatic interactions or be susceptible to nucleophilic or electrophilic attack.

Table 2: Illustrative Quantum Mechanical Descriptors for a Piperidine Derivative

| Descriptor | Typical Value/Interpretation | Relevance |

| HOMO Energy | Higher values indicate easier electron donation | Relates to susceptibility to oxidation |

| LUMO Energy | Lower values indicate easier electron acceptance | Relates to susceptibility to reduction |

| HOMO-LUMO Gap | Smaller gap suggests higher reactivity | Indicates chemical stability |

| Mulliken Atomic Charges | Distribution of partial charges on each atom | Predicts sites for electrostatic interactions |

In Silico Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox)

In silico ADME-Tox prediction models use computational methods to estimate the pharmacokinetic and toxicological properties of a compound. These predictions are vital in early-stage drug discovery to identify candidates with favorable drug-like properties and to flag potential liabilities.

For this compound, various ADME-Tox properties can be predicted using commercially available or free software tools. These predictions are based on the compound's structure and a large database of known compounds.

Absorption: Parameters like Caco-2 cell permeability and human intestinal absorption are predicted to estimate oral bioavailability. The presence of the polar amino group and the lipophilic butyl chain will influence these properties.

Distribution: Predictions of plasma protein binding and blood-brain barrier penetration are important. The physicochemical properties of this compound would be used to estimate its distribution in the body.

Metabolism: In silico models can predict the most likely sites of metabolism by cytochrome P450 enzymes. For this compound, potential sites of metabolism could include N-dealkylation of the butyl group or oxidation of the piperidine ring. Studies on other 4-aminopiperidines have shown that N-dealkylation is a common metabolic pathway. nih.govacs.org

Excretion: Predictions of renal clearance can provide an idea of how the compound is eliminated from the body.

Toxicity: A range of toxicological endpoints can be predicted, including mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity.

Table 3: Illustrative In Silico ADME-Tox Predictions for a Hypothetical Piperidine Derivative

| Property | Predicted Value/Outcome | Implication |

| Human Intestinal Absorption | High | Good potential for oral absorption |

| Blood-Brain Barrier Penetration | Low | Less likely to cause CNS side effects |

| CYP2D6 Substrate | Yes | Potential for drug-drug interactions |

| hERG Inhibition | Low risk | Lower potential for cardiotoxicity |

| Ames Mutagenicity | Negative | Unlikely to be mutagenic |

Metabolism and Pharmacokinetics Research Investigations

Identification of Metabolic Pathways and Enzyme Systems Involved (e.g., Cytochrome P450-Mediated N-dealkylation)

The metabolism of therapeutic agents containing a 4-aminopiperidine (B84694) moiety is predominantly governed by phase I drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily. nih.gov The most common metabolic transformation for these compounds is N-dealkylation, a reaction catalyzed primarily by the CYP3A4 isoform. nih.govacs.org This process involves the oxidative removal of an alkyl group attached to the piperidine (B6355638) nitrogen atom.

The mechanism begins with the hydroxylation of the carbon atom of the alkyl group that is directly linked to the nitrogen (the α-carbon). nih.gov This creates an unstable hydroxylated intermediate that spontaneously breaks down, yielding a dealkylated metabolite and an aldehyde. nih.gov While CYP3A4 is a major contributor, other isoforms like CYP2D6 have also been shown to play a significant role in the metabolism of certain 4-aminopiperidine drugs, such as lorcainide (B1675131) and thioridazine. nih.govresearchgate.net In some cases, flavin-containing monooxygenase (FMO) can also be involved in the metabolism of tertiary alkylamino moieties, leading to N-oxide products. nih.gov

Theoretical studies using molecular mechanics and quantum mechanics have provided insight into these interactions. For the N-dealkylation of 4-aminopiperidines by CYP3A4, the 4-amino group of the substrate appears to form a crucial hydrogen bond with the serine 119 residue in the enzyme's active site. nih.govacs.org The reactivity of the hydrogen atoms on the side chain's α-carbon then dictates the direction of the catalytic process. nih.gov

Table 1: Key Enzymes in the Metabolism of 4-Aminopiperidine Analogs

| Enzyme Family | Major Isoform(s) | Primary Metabolic Pathway | Reference |

|---|---|---|---|

| Cytochrome P450 | CYP3A4 | N-dealkylation | nih.gov, acs.org |

| Cytochrome P450 | CYP2D6 | N-dealkylation, Ring Hydroxylation | nih.gov, researchgate.net |

| Cytochrome P450 | CYP1A2 | N-demethylation, Sulfoxidation | researchgate.net |

| Flavin-containing monooxygenase | Not Specified | N-oxidation | nih.gov |

This table is generated based on research on various 4-aminopiperidine-containing compounds, not specifically 4-Amino-1-butylpiperidine DiHCl.

Characterization of Major Metabolites and their Biological Relevance

The principal metabolites resulting from the N-dealkylation of 4-aminopiperidine compounds are the corresponding N-dealkylated products, often referred to as "nor-" metabolites. For instance, cisapride (B12094) is metabolized to norcisapride, and the metabolism of fluoxetine (B1211875) produces the active metabolite norfluoxetine. acs.orgnih.gov

Influence of Structural Modifications on Metabolic Stability and Clearance

The metabolic stability of 4-aminopiperidine derivatives is highly dependent on their chemical structure. Medicinal chemistry research often focuses on modifying the compound to enhance stability and reduce clearance, thereby improving its pharmacokinetic profile.

Introducing structural rigidity is one strategy that has been shown to improve metabolic stability. In one study, replacing a flexible piperidine linker with a more rigid tropane (B1204802) structure significantly enhanced stability in both rat and human microsomes. researchgate.net Similarly, introducing alkyl substituents at positions susceptible to oxidation can sterically hinder the approach of metabolic enzymes, thereby increasing resistance to metabolism. researchgate.net

Investigations into a series of 4-aminopiperidine inhibitors of the Hepatitis C virus revealed that modifications to the linker region could substantially increase the metabolic half-life. nih.gov Specifically, introducing an isopropyl moiety at the linker was particularly effective. nih.gov Another study on 4-azaindole-2-piperidine derivatives found that changing the amide portion of the molecule improved metabolic stability in mice. dndi.org Conversely, certain structural changes can decrease stability. The use of a 4-amino-1-carboxymethyl-piperidine linker in a monomeric radiopharmaceutical was found to decrease metabolic stability compared to a version without the linker. mdpi.com

Table 2: Impact of Structural Changes on Metabolic Stability of Piperidine Analogs

| Structural Modification | Effect on Metabolic Stability | Compound Class / Example | Reference |

|---|---|---|---|

| Replacement of piperidine with a rigid tropane | Increased stability in rat and human microsomes | β-tryptase inhibitor | researchgate.net |

| Introduction of an isopropyl moiety in the linker | Increased metabolic half-life | HCV inhibitor | nih.gov |

| Changing the amide portion of the molecule | Improved stability in mouse microsomes | 4-Azaindole-2-piperidine derivative | dndi.org |

| Addition of 4-amino-1-carboxymethyl-piperidine linker | Decreased stability | Monomeric bombesin-based radiopharmaceutical | mdpi.com |

This table summarizes findings from research on various piperidine-containing compounds to illustrate general principles.

Research on Plasma Clearance and Distribution Patterns in Preclinical Models

Preclinical studies, typically in rodent models, are essential for characterizing the plasma clearance and distribution of new chemical entities. For the class of 4-aminopiperidine drugs, human liver microsomal clearance results have shown a range from moderate to high clearance for a majority of the tested compounds. acs.org

A preclinical study of MNP001, a piperidine analog, in a rat model demonstrated rapid absorption and broad distribution. pcom.edu Despite low aqueous solubility, the compound exhibited slow systemic clearance and a low but pharmacologically relevant oral bioavailability. pcom.edu Eight hours after oral administration, plasma levels remained approximately two-fold greater than the minimum effective concentration. pcom.edu

In another preclinical investigation, compound Y36, a positive allosteric modulator for NMDA receptors containing a piperidine structure, was studied in mice. acs.org Following oral administration, it showed rapid distribution (Tmax = 0.25 h) and a favorable half-life (T1/2 = 0.89 h). acs.org The compound also demonstrated noteworthy oral bioavailability (F = 70.67%) and significant brain penetration, with a brain/plasma ratio reaching 3.63 at 0.25 hours after intraperitoneal administration. acs.org

Table 3: Example Pharmacokinetic Parameters of Piperidine Analogs in Preclinical Models

| Compound | Animal Model | Key Pharmacokinetic Findings | Reference |

|---|---|---|---|

| MNP001 | Rat | Rapid absorption, broad distribution, slow systemic clearance, low oral bioavailability. | pcom.edu |

| Compound Y36 | Mouse | Rapid distribution (Tmax = 0.25 h), favorable half-life (T1/2 = 0.89 h), good oral bioavailability (F = 70.67%), high brain penetration. | acs.org |

This data is from specific piperidine-containing compounds and serves as an example of preclinical pharmacokinetic research.

Correlation of Pharmacokinetic Profiles with Pharmacodynamic Markers in Research Settings

Understanding the relationship between pharmacokinetics (PK), which describes the drug concentration over time, and pharmacodynamics (PD), which describes the drug's effect over time, is a primary goal in drug discovery research. nih.gov This PK/PD relationship helps to elucidate the mechanism of action and optimize compound design. nih.gov

The initial step in evaluating this correlation is often a visual representation, where the pharmacological effect is plotted against the drug concentration, removing the time variable. nih.gov This can reveal whether the relationship is direct, with the effect occurring instantaneously with concentration changes, or indirect, showing a time delay between concentration and effect. nih.govnih.gov

For example, in a mouse xenograft model studying an oncology drug candidate, PK profiles were determined following oral administration, while the PD response was measured concurrently. nih.gov By analyzing these profiles together, researchers could observe the onset, duration, and offset of the pharmacological response and correlate it directly with the plasma concentrations of the drug, providing a clear picture of the concentration-effect relationship. nih.gov This type of analysis is crucial for translating in vitro potency to an in vivo setting and for predicting how findings from preclinical species might translate to clinical applications. nih.gov The ultimate goal is to establish a clear link where a specific drug concentration consistently produces a predictable level of a therapeutic or surrogate effect. nih.gov

Advanced Analytical Methodologies for Research and Development

Chromatographic Techniques for Purity Assessment and Quantification in Complex Matrices

Chromatographic methods are paramount for separating and quantifying "4-Amino-1-butylpiperidine DiHCl" and its related substances, ensuring the purity of the compound and its accurate measurement in various samples. High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) are particularly powerful techniques in this regard.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD):

HPLC-DAD is a versatile technique that not only separates components of a mixture but also provides ultraviolet (UV) spectra for each component, aiding in peak identification and purity assessment. The development of a successful HPLC-DAD method involves the careful selection of a column, mobile phase, and detection wavelength. For aminopiperidine derivatives, which may have weak UV absorption, derivatization can be employed to enhance detection sensitivity. google.com However, direct analysis is often preferred for its simplicity.

A typical HPLC-DAD method for the analysis of amino-containing compounds might utilize a C18 or a more specialized column like a triacontyl (C30) column for highly hydrophobic compounds. researchgate.net The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. google.commdpi.com A gradient elution, where the composition of the mobile phase is changed over time, is frequently used to achieve optimal separation of compounds with varying polarities. wu.ac.th The DAD detector allows for monitoring at multiple wavelengths simultaneously, with a common range for amino derivatives being 190-210 nm where they exhibit higher absorbance. researchgate.net

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

RP-HPLC is a widely used mode of HPLC where the stationary phase is non-polar (hydrophobic) and the mobile phase is polar. This technique is well-suited for the analysis of moderately polar compounds like "this compound." The retention of the analyte is primarily governed by its hydrophobic interactions with the stationary phase.

A validated RP-HPLC method for a related piperidone analogue of curcumin (B1669340) provides a relevant example of the parameters involved. researchgate.net In this study, a C18 column was used with a mobile phase of acetonitrile and 5% acetic acid (50:50, v/v) at a flow rate of 1.0 mL/min. researchgate.net The method demonstrated good linearity, accuracy, and precision, highlighting the suitability of RP-HPLC for quantitative analysis. researchgate.net For the analysis of "this compound," similar conditions could be optimized, potentially adjusting the mobile phase composition and pH to achieve the desired retention and peak shape. The development and validation of such a method would be crucial for routine quality control. researchgate.net

The choice between HPLC-DAD and standard RP-HPLC with a single-wavelength UV detector depends on the specific requirements of the analysis. HPLC-DAD offers the advantage of spectral information, which is invaluable for method development, peak purity analysis, and identification of unknown impurities.

Spectroscopic Characterization for Structural Elucidation of Novel Derivatives and Intermediates

Spectroscopic techniques are essential tools for the unambiguous determination of the chemical structure of "this compound," its intermediates, and any novel derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution. 1H and 13C NMR are the most common nuclei observed.

1H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For "this compound," the 1H NMR spectrum would show distinct signals for the protons on the butyl chain, the piperidine (B6355638) ring, and the amino group. The integration of these signals would correspond to the number of protons in each environment.

13C NMR: Provides information about the different carbon environments in the molecule. The spectrum for "this compound" would show characteristic chemical shifts for the carbons of the butyl group and the piperidine ring. The chemical shifts of the piperidine ring carbons can also provide insights into the conformation of the ring. researchgate.net

For novel derivatives, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation) can be used to establish the connectivity between protons and carbons, respectively, providing a complete structural assignment. researchgate.net Studies on related piperidine derivatives have shown that NMR is crucial for determining stereochemistry, such as the equatorial or axial orientation of substituents on the piperidine ring. nih.gov

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. This is crucial for confirming the identity of "this compound" and its derivatives. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can determine the elemental composition of the molecule with high accuracy. nih.gov The mass spectrum of "this compound" would show a molecular ion peak corresponding to the protonated molecule [M+H]+, and the fragmentation pattern would be characteristic of the butylpiperidine structure.

Infrared (IR) Spectroscopy:

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of "this compound" would exhibit characteristic absorption bands:

N-H stretching: The primary amine (NH2) group would typically show two bands in the region of 3300-3500 cm-1.

C-H stretching: Aliphatic C-H stretching vibrations from the butyl group and piperidine ring would appear in the 2850-3000 cm-1 region. nist.gov

N-H bending: The bending vibration of the primary amine would be observed around 1590-1650 cm-1.

C-N stretching: The C-N stretching vibration would appear in the 1000-1250 cm-1 range.

The IR spectrum of the dihydrochloride (B599025) salt would also show broad absorption due to the N-H+ stretching of the ammonium (B1175870) and piperidinium (B107235) ions. Comparing the IR spectra of the free base and the salt can provide clear evidence of salt formation.

Development and Validation of Analytical Methods for Research Applications

The development and validation of analytical methods are critical to ensure that the data generated for "this compound" is reliable, reproducible, and fit for its intended purpose in research. The validation process demonstrates that the analytical procedure is suitable for its intended use and is typically performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). The key validation parameters include linearity, accuracy, precision, robustness, and the limits of detection (LOD) and quantification (LOQ).

Linearity:

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specified range. To determine linearity, a series of standard solutions of "this compound" at different concentrations are prepared and analyzed. The results are then plotted as response versus concentration, and a linear regression analysis is performed. A high correlation coefficient (R2), typically greater than 0.99, indicates good linearity. mdpi.comwu.ac.th

Accuracy:

Accuracy refers to the closeness of the measured value to the true value. It is often assessed by performing recovery studies. A known amount of "this compound" is added (spiked) into a sample matrix, and the mixture is analyzed. The percentage of the spiked analyte that is recovered is then calculated. Acceptance criteria for recovery are typically in the range of 85-115% for impurities. wu.ac.th

Precision:

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Precision is evaluated at two levels:

Repeatability (Intra-day precision): The precision obtained under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-day precision): The precision obtained within the same laboratory but on different days, with different analysts, or with different equipment.

For a precise method, the RSD should be below a certain threshold, often less than 2%. mdpi.com

Robustness:

Robustness is the ability of an analytical method to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. For an HPLC method, these variations might include changes in the mobile phase composition, pH, flow rate, and column temperature. The method is considered robust if the results remain within acceptable limits despite these small changes. researchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ):

LOD: The lowest concentration of an analyte in a sample that can be detected but not necessarily quantified with an acceptable level of precision and accuracy.

LOQ: The lowest concentration of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

LOD and LOQ are crucial for the analysis of impurities. These values can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. und.edusepscience.com The formula LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S) are commonly used, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve. und.edusepscience.com

A fully validated analytical method for "this compound" provides confidence in the quality of the compound used in research and development activities.

Crystallographic Studies for Structural Determination

While spectroscopic methods provide detailed structural information in solution, X-ray crystallography offers the definitive, three-dimensional structure of a molecule in the solid state. A crystallographic study of "this compound" would provide precise information on bond lengths, bond angles, and the conformation of the piperidine ring.

The process involves growing a single crystal of the compound of suitable size and quality. This crystal is then mounted on a diffractometer, and a beam of X-rays is passed through it. The diffraction pattern of the X-rays is collected and analyzed to generate an electron density map, from which the positions of the atoms in the crystal lattice can be determined.

For "this compound," a crystal structure would reveal:

The exact conformation of the piperidine ring (e.g., chair, boat, or twist-boat). Based on studies of similar piperidine derivatives, a chair conformation is most likely. researchgate.net

The orientation of the butyl and amino groups relative to the piperidine ring (equatorial or axial).

The hydrogen bonding network in the solid state, involving the ammonium and piperidinium protons and the chloride counter-ions.

Emerging Research Directions and Future Perspectives

Next-Generation Therapeutic Agent Development Based on 4-Amino-1-butylpiperidine DiHCl

The development of next-generation therapeutic agents from the 4-amino-1-butylpiperidine scaffold is an active area of research. Scientists are modifying the core structure to enhance potency, selectivity, and pharmacokinetic profiles for a variety of therapeutic targets.

Substituted 4-amino-1-benzylpiperidine (B41602) compounds, for instance, have been identified as potent muscarinic receptor antagonists. google.com These derivatives show surprising and unexpected selectivity for the M2 receptor subtype over the M3 subtype, which is a promising feature for treating conditions like overactive bladder and chronic obstructive pulmonary disease with potentially fewer side effects. google.com

Furthermore, research into 4-(2-aminoethyl)piperidine derivatives has shown their potential as σ1 receptor ligands with antiproliferative properties. nih.gov Molecular dynamics simulations have been employed to understand the interactions between these compounds and the lipophilic binding pocket of the σ1 receptor, guiding the synthesis of derivatives with improved affinity. nih.gov Some of these compounds have demonstrated antiproliferative effects against human prostate cancer cells. nih.gov Other research has explored piperidine (B6355638) derivatives as potent inhibitors of CDC7 kinase for the treatment of solid cancers and as dual inhibitors for anaplastic lymphoma kinase (ALK) and ROS1 in the context of non-small cell lung cancer. mdpi.com

Exploration of Novel Biological Pathways and Uncharted Target Space

Researchers are actively exploring novel biological pathways and targets for therapeutic intervention using 4-amino-1-butylpiperidine derivatives. This exploration aims to address unmet medical needs and expand the therapeutic applicability of this chemical scaffold.

One key area of investigation is the targeting of G-protein coupled receptors (GPCRs). For example, derivatives of 4-amino-1-benzylpiperidine are being developed as muscarinic receptor antagonists, which are involved in a wide range of physiological functions. google.com The ability to selectively target specific receptor subtypes, such as the M2 receptor, opens up possibilities for more precise therapeutic interventions. google.com

Another significant target is the σ1 receptor, which is implicated in a variety of neurological and psychiatric disorders, as well as in cancer. nih.gov Novel σ1 receptor ligands based on a 4-(2-aminoethyl)piperidine scaffold are being synthesized and evaluated for their potential in cancer therapy. nih.gov Additionally, the gastrin-releasing peptide receptor (GRPR), which is overexpressed in several types of cancer, has been targeted with a DOTA-conjugated 4-aminopiperidine (B84694) derivative for imaging purposes, highlighting its potential for targeted cancer diagnostics and therapeutics. nih.gov The NF-kappaB pathway, crucial in inflammation and cancer, is another area where piperidine derivatives are being investigated. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Aminopiperidine Drug Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of drugs based on the aminopiperidine scaffold. nih.govijettjournal.org These technologies can accelerate the drug discovery process, reduce costs, and improve the success rate of identifying promising new drug candidates. nih.govresearchgate.net

AI and ML algorithms can be applied at various stages of drug design, from target identification to lead optimization. nih.gov For instance, machine learning models can be trained on large datasets of chemical structures and biological activities to predict the therapeutic potential of novel aminopiperidine derivatives. ijettjournal.org This can help researchers prioritize which compounds to synthesize and test, saving time and resources. nih.gov

Patent Landscape Analysis and Academic Review of Intellectual Property Related to the Scaffold

The intellectual property landscape for 4-aminopiperidine derivatives reflects the therapeutic potential and commercial interest in this scaffold. A review of patents reveals a focus on specific substitutions and their applications in treating a range of diseases.

Several key patents have been granted for substituted 4-aminopiperidine compounds. For example, patent US7368463B2 covers substituted 4-amino-1-benzylpiperidine compounds that act as muscarinic receptor antagonists. google.com Another patent, US5272157A, describes derivatives of 4-(aminomethyl)piperidine (B1205859) and their therapeutic applications. google.com Additionally, patent application US20100016365A1 discloses substituted 4-amino-piperidines, further highlighting the ongoing innovation in this area. google.com

These patents typically claim novel chemical structures, pharmaceutical compositions containing these compounds, and their methods of use for treating specific medical conditions. The scope of these patents underscores the importance of the 4-aminopiperidine scaffold as a privileged structure in drug discovery and the ongoing efforts to develop proprietary new medicines based on this core.

Prospects for Targeted Drug Delivery and Prodrug Strategies Based on the Aminopiperidine Moiety

The aminopiperidine moiety holds significant promise for the development of targeted drug delivery systems and prodrug strategies. These approaches aim to enhance the therapeutic efficacy of drugs by increasing their concentration at the site of action while minimizing off-target side effects.

The aminopiperidine scaffold can be incorporated into larger molecular constructs, such as peptide-drug conjugates, to facilitate targeted delivery. mdpi.comnih.gov Peptides that specifically bind to receptors overexpressed on cancer cells can be linked to a cytotoxic drug containing the aminopiperidine motif, thereby directing the drug to the tumor site. mdpi.com The use of targeting moieties like peptides can lead to better tumor retention and increased uptake by cancer cells. mdpi.com One example of this is a DOTA-4-amino-1-carboxymethyl-piperidine derivative that is part of a GRPR antagonist used for targeted imaging of tumors. nih.gov

Prodrug strategies can also be employed to improve the pharmacokinetic properties of aminopiperidine-based drugs. A prodrug is an inactive compound that is converted into an active drug in the body. This approach can be used to improve oral bioavailability, increase stability, and control the release of the active pharmaceutical ingredient. nih.gov The amino group of the 4-aminopiperidine scaffold provides a convenient handle for attaching promoieties that can be cleaved enzymatically or chemically under specific physiological conditions to release the active drug.

Q & A

Q. What are the recommended protocols for synthesizing 4-Amino-1-butylpiperidine DiHCl with high purity?

Methodological Answer: Synthesis of this compound requires careful optimization of reaction conditions. A typical approach involves:

- Reagent selection : Use Boc-protected precursors (e.g., 4-Anilino-1-Boc-piperidine) to ensure regioselective alkylation, followed by acidic deprotection to yield the free amine .

- Purification : Crystallization from ethanol/water mixtures enhances purity (>98%). Monitor purity via HPLC with UV detection (λmax ~249 nm for piperidine derivatives) .

- Quality control : Validate batches using NMR (¹H/¹³C) and LC-MS to confirm structural integrity and rule out byproducts like unreacted precursors or oxidation products .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage : Store at -20°C in airtight, light-resistant containers to prevent degradation. Similar piperidine derivatives show stability for ≥5 years under these conditions .

- Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. In case of exposure, rinse immediately with water for 15 minutes and seek medical attention if irritation persists .

- Decomposition risks : Avoid strong oxidizers and high temperatures, as thermal decomposition may release hazardous gases (e.g., HCl, NOx) .

Q. What analytical methods are validated for characterizing this compound?

Methodological Answer:

- Structural confirmation : Use ¹H NMR (δ ~2.5–3.5 ppm for piperidine protons) and ¹³C NMR (δ ~45–55 ppm for aliphatic carbons). Compare with reference spectra of analogous compounds (e.g., 4-Anilino-1-Boc-piperidine) .

- Purity assessment : HPLC with a C18 column (mobile phase: acetonitrile/0.1% TFA) and UV detection at 249 nm. Purity ≥98% is typical for research-grade batches .

- Mass spectrometry : ESI-MS in positive ion mode to confirm molecular weight (e.g., [M+H]+ for free base or [M+2HCl-H]⁻ for dihydrochloride form) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in pharmacological activity data across different studies?

Methodological Answer: Discrepancies often arise from variations in:

- Experimental design : Standardize assays (e.g., receptor binding assays) using positive controls (e.g., Cetirizine DiHCl for H1 receptor studies) and consistent buffer conditions .

- Compound stability : Test batch-specific stability under assay conditions (pH, temperature). For example, piperidine derivatives may degrade in acidic media, altering activity .

- Data normalization : Use internal standards (e.g., fluorescence probes) to correct for plate-to-plate variability in high-throughput screens .

Q. What strategies are effective in elucidating the structure-activity relationship (SAR) of this compound?

Methodological Answer:

- Analog synthesis : Modify substituents (e.g., alkyl chain length, amino group position) and compare activity. For example, shortening the butyl group to propyl may reduce lipophilicity and alter receptor binding .

- Computational modeling : Perform docking studies using crystal structures of target receptors (e.g., opioid or histamine receptors) to predict binding affinities .

- Pharmacophore mapping : Use 3D-QSAR models to identify critical functional groups. For piperidine derivatives, the amine group and hydrophobic side chains often drive activity .

Q. How to design impurity profiling studies for this compound?

Methodological Answer:

- Identify impurities : Synthesize potential byproducts (e.g., unreacted 4-amino-piperidine, alkylation byproducts) or degradation products (e.g., oxidized piperidine rings) .

- Analytical setup : Use UPLC-MS/MS with a gradient elution to separate impurities. Compare retention times and fragmentation patterns with synthesized standards .

- Quantification : Establish calibration curves for each impurity (LOQ ≤0.1%). For example, Ethambutol DiHCl impurities are quantified using peak area normalization in HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.